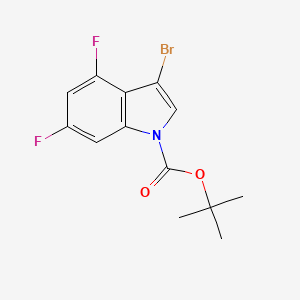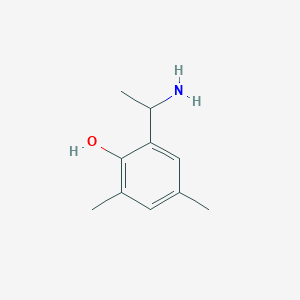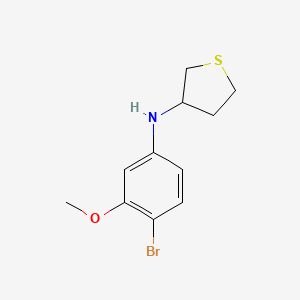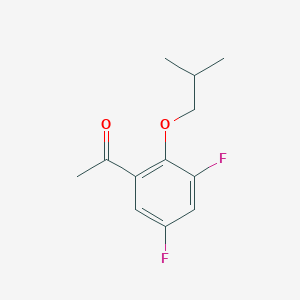
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl ester group, bromine, and fluorine substituents on the indole ring, which can significantly influence its chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of an indole precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and minimizing costs.
Analyse Chemischer Reaktionen
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s indole core is of interest for studying biological processes and developing bioactive molecules.
Industry: It can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 1-indolecarboxylate: Lacks the bromine and fluorine substituents, which can affect its reactivity and biological activity.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Contains a piperidine ring instead of an indole ring, leading to different chemical properties and applications.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H12BrF2NO2 |
|---|---|
Molekulargewicht |
332.14 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-4,6-difluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-8(14)11-9(16)4-7(15)5-10(11)17/h4-6H,1-3H3 |
InChI-Schlüssel |
KGGZNYFPWHJYRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)







![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)



